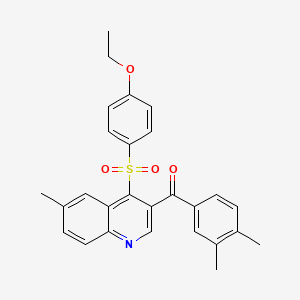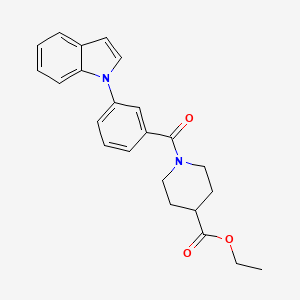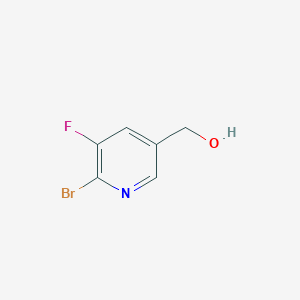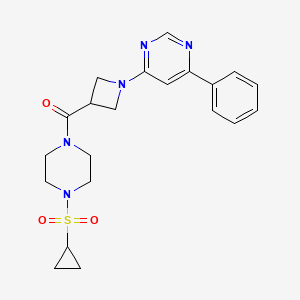
(3,4-Dimethylphenyl)(4-((4-ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dimethylphenyl)(4-((4-ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)methanone is a useful research compound. Its molecular formula is C27H25NO4S and its molecular weight is 459.56. The purity is usually 95%.
BenchChem offers high-quality (3,4-Dimethylphenyl)(4-((4-ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-Dimethylphenyl)(4-((4-ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Research
The quinoline moiety present in this compound is known for its potential in anticancer therapy. Quinolines can act as inhibitors of various biological pathways that are crucial for cancer cell survival and proliferation. For instance, they can inhibit tyrosine kinase enzymes, which are often overactive in cancer cells. The sulfonyl group attached to the ethoxyphenyl ring could potentially be modified to target specific cancer cell lines, making it a valuable molecule for developing new anticancer drugs .
Antibacterial and Antifungal Agents
This compound’s structural similarity to known antibacterial and antifungal agents suggests it could serve as a lead compound for developing new medications to treat bacterial and fungal infections. The presence of the dimethylphenyl group might enhance its ability to penetrate bacterial cell walls or disrupt fungal cell membranes .
Anti-inflammatory Properties
The compound’s sulfonyl and quinoline components are associated with anti-inflammatory properties. It could be used to develop new anti-inflammatory drugs that work by inhibiting the production of pro-inflammatory cytokines or by blocking the activity of enzymes involved in the inflammatory process .
Immunological Modulators
Quinoline derivatives have been shown to modulate the immune system, which can be beneficial in treating autoimmune diseases and in immunotherapy for cancer. This compound could be studied for its effects on immune cell regulation and its potential use as an immunological modulator .
Neuroprotective Agents
The compound’s ability to cross the blood-brain barrier due to its lipophilic nature makes it a candidate for developing neuroprotective agents. It could be used to treat neurodegenerative diseases or to mitigate neuroinflammation, which is a contributing factor in various brain disorders .
Material Science and Nanotechnology
Due to its complex molecular structure, this compound could be used in material science and nanotechnology research. It might serve as a precursor for synthesizing new materials with specific optical or electrical properties, which could be used in the development of sensors, organic semiconductors, or other nanoscale devices .
特性
IUPAC Name |
(3,4-dimethylphenyl)-[4-(4-ethoxyphenyl)sulfonyl-6-methylquinolin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4S/c1-5-32-21-9-11-22(12-10-21)33(30,31)27-23-14-17(2)6-13-25(23)28-16-24(27)26(29)20-8-7-18(3)19(4)15-20/h6-16H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDRLDZJBWIQTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC(=C(C=C4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenyl)(4-((4-ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2752562.png)
![7-[(2-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2752563.png)


![1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-benzyloxime](/img/structure/B2752568.png)
![2,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2752570.png)


![(E)-N-[3-[2-[2-(2,3-Dimethylphenoxy)propanoyl]hydrazinyl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2752575.png)
![N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2752577.png)
![3-(4-methoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2752578.png)
